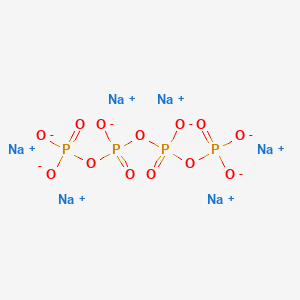![molecular formula C24H26N2O4 B012220 9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione CAS No. 105440-26-4](/img/structure/B12220.png)
9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide is a complex organic compound that belongs to the class of benzoquinolizines This compound is characterized by its unique spiro structure, which involves a quinolizine core fused with a succinimide moiety The presence of methoxy groups and a phenyl ring further adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenethylamine. This step often requires the use of strong acids or bases as catalysts and may involve heating under reflux conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Spirocyclization: The spiro linkage is formed by reacting the quinolizine intermediate with a succinimide derivative under specific conditions, such as the use of a Lewis acid catalyst like aluminum chloride.
Phenyl Substitution: The phenyl ring is introduced through a substitution reaction, often involving a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the phenyl ring, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.
Substitution: Sodium hydride, lithium aluminum hydride, tetrahydrofuran, and reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction cascades, neurotransmitter release, or gene expression regulation.
類似化合物との比較
Similar Compounds
Tetrabenazine: A vesicular monoamine transporter 2 inhibitor with a similar quinolizine core.
Emetine: A compound with a quinolizine structure used as an anti-protozoal agent.
Quinacrine: An antimalarial drug with a related quinoline structure.
Uniqueness
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide is unique due to its spiro linkage and the presence of both methoxy groups and a phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
105440-26-4 |
|---|---|
分子式 |
C24H26N2O4 |
分子量 |
406.5 g/mol |
IUPAC名 |
9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C24H26N2O4/c1-29-20-12-16-8-10-25-11-9-24(14-19(25)18(16)13-21(20)30-2)15-22(27)26(23(24)28)17-6-4-3-5-7-17/h3-7,12-13,19H,8-11,14-15H2,1-2H3 |
InChIキー |
SLYNDLWSLFXNEY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC |
正規SMILES |
COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC |
同義語 |
1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide P-BQS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)




![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
